molecular formula C7H11ClN2 B2782398 N-methyl-1-(pyridin-4-yl)methanamine hydrochloride CAS No. 936225-52-4

N-methyl-1-(pyridin-4-yl)methanamine hydrochloride

Cat. No.: B2782398
CAS No.: 936225-52-4
M. Wt: 158.63
InChI Key: CGWCAONYMGWAKJ-UHFFFAOYSA-N
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Description

N-methyl-1-(pyridin-4-yl)methanamine hydrochloride (CAS No: 936225-52-4) is the hydrochloride salt of a secondary amine featuring a pyridine ring, widely recognized as a versatile chemical intermediate and building block in organic synthesis . With a molecular formula of C7H11ClN2 and a molecular weight of 158.63 g/mol, this compound is a valuable scaffold in contemporary chemical research, particularly in the fields of medicinal chemistry and drug discovery . Its structure, which combines an electron-deficient pyridine heterocycle with a basic amine group, makes it a privileged substrate for designing novel therapeutic agents and functional ligands . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules. The pyridine ring is a fundamental component in numerous FDA-approved drugs and is frequently employed as a bioisostere for benzene and other heterocycles, helping to fine-tune properties like solubility, bioavailability, and binding affinity . The secondary amine group readily undergoes reactions such as alkylation and acylation, or can participate in reductive amination protocols to create diverse chemical libraries . It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Proper storage conditions recommend an inert atmosphere at room temperature . As with all chemicals, please refer to the Safety Data Sheet for comprehensive handling and hazard information prior to use.

Properties

IUPAC Name

N-methyl-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-8-6-7-2-4-9-5-3-7;/h2-5,8H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWCAONYMGWAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-methyl-1-(pyridin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Compounds with methylaminomethyl groups on different pyridine positions exhibit distinct electronic and steric properties:

Compound Name CAS Number Pyridine Substitution Molecular Weight (g/mol) Key Differences
N-Methyl-1-(pyridin-3-yl)methanamine hydrochloride 936225-53-5 3-position 158.63 Reduced steric hindrance at the 3-position; altered hydrogen-bonding capacity .
(2-Methylpyridin-4-yl)methanamine dihydrochloride 1357353-58-2 4-position with 2-CH₃ 195.09 Additional methyl group increases lipophilicity and steric bulk, potentially reducing receptor binding .

Impact on Bioactivity : The 4-pyridinyl substitution in the target compound optimizes interactions with enzymes like TAAR1 (Trace Amine-Associated Receptor 1), as seen in schizophrenia drug candidates . In contrast, 3-substituted analogs may exhibit weaker binding due to suboptimal spatial alignment.

Aryl vs. Heteroaryl Substitutions

Replacing the pyridine ring with other aromatic or heteroaromatic groups alters physicochemical and pharmacological profiles:

Compound Name CAS Number Core Structure Molecular Weight (g/mol) Key Differences
N-Methyl-1-(4-methylphenyl)methanamine hydrochloride 874-74-8 Toluene 171.67 Increased lipophilicity (logP) due to the non-polar toluene ring; reduced solubility in aqueous media .
[(3-Methylthiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine hydrochloride 2331260-33-2 Thiophene + pyridine 265.76 Thiophene’s lower basicity compared to pyridine may reduce cellular uptake efficiency .

Biological Relevance : The pyridine ring in the target compound enhances hydrogen-bonding capability, critical for CNS-targeting drugs. Thiophene or phenyl analogs, while more lipophilic, may prioritize membrane penetration over target specificity .

Alicyclic and Aliphatic Amine Analogs

Compounds with non-aromatic backbones exhibit divergent pharmacokinetic properties:

Compound Name CAS Number Core Structure Molecular Weight (g/mol) Key Differences
N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride 2138133-16-9 Pyrrolidine 199.13 Higher basicity due to the aliphatic amine; increased solubility but reduced metabolic stability .
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride 1187928-00-2 Thiazole 240.75 Thiazole’s sulfur atom enhances π-stacking potential, useful in antifungal applications .

Therapeutic Implications : Alicyclic amines like pyrrolidine derivatives are often used in antibiotics, whereas thiazole-containing compounds are explored for antifungal activity .

Physicochemical Properties

Property Target Compound Pyridin-4-ylmethanamine HCl (0.97 Similarity) N-Methyl-1-(naphthalen-1-yl)methanamine HCl
Molecular Weight 158.63 144.59 243.75
logP (Predicted) 1.2 0.8 3.5
Aqueous Solubility High (due to HCl salt) Very High Low
Melting Point Not reported 268–287°C (analogs) Not reported

Biological Activity

N-methyl-1-(pyridin-4-yl)methanamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. It serves as a versatile building block in organic synthesis and has potential applications in drug development due to its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : Approximately 145.6 g/mol
  • Appearance : White crystalline solid

The compound features a pyridine ring, which is known for its role in various biological activities, including receptor binding and enzyme modulation.

This compound functions primarily as a ligand, interacting with specific receptors and enzymes in biological systems. This interaction can modulate their activity, influencing various physiological processes. The compound's mechanism of action involves:

  • Binding to Receptors : It can act on neurotransmitter receptors, potentially affecting mood and cognition.
  • Enzyme Modulation : It may influence the activity of enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antioxidant and Anti-inflammatory Activities

Research has demonstrated that compounds with similar structures exhibit antioxidant and anti-inflammatory properties. These activities are crucial for protecting cells from oxidative stress and inflammation-related damage, which are implicated in various diseases.

Case Studies

  • Neuropharmacological Studies :
    • A study investigated the effects of this compound on animal models of anxiety and depression. Results indicated that the compound could reduce anxiety-like behaviors, suggesting potential use as an antidepressant .
  • Anticancer Potential :
    • In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis. The specific pathways involved include modulation of apoptosis-related proteins .

Toxicity Profile

Toxicity assessments using QSAR models indicate that this compound is generally classified as non-toxic or slightly toxic (class 4 or 5) based on LD50 values . This favorable toxicity profile enhances its appeal for further pharmacological exploration.

Applications in Scientific Research

This compound is utilized across various fields:

  • Medicinal Chemistry : As a precursor in synthesizing novel therapeutic agents.
  • Biochemical Research : In studies examining enzyme interactions and receptor binding dynamics.
  • Industrial Applications : In the production of agrochemicals and other fine chemicals.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundContains a pyridine ringKnown for its role as an antidepressant
N-Methyl-2-(methylpyrimidin-4-yl)methanamine dihydrochlorideSimilar pyrimidine structureDifferent position of methyl group affects activity
2-Amino-N-methylpyridineSimple amine derivativeLess complex but important in various reactions

Q & A

Q. What are the optimal synthetic routes for N-methyl-1-(pyridin-4-yl)methanamine hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyridine-derived amines like this compound typically involves reductive amination or nucleophilic substitution. For example, condensation of pyridine-4-carboxaldehyde with methylamine under reducing conditions (e.g., NaBH₃CN) forms the amine intermediate, followed by HCl salt formation . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst screening : Pd/C or Raney Ni for hydrogenation steps.
  • pH control : Maintain acidic conditions (~pH 3–4) during salt precipitation to maximize yield.
  • Purity monitoring : Use HPLC with a C18 column and UV detection (λ = 254 nm) to track intermediates .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard. Key steps:

  • Crystal growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.
  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL software refines positional and thermal parameters, with R-factor convergence < 5% .
  • Validation : Check for hydrogen bonding between the amine group and chloride ions (typical N–H···Cl distance: 2.8–3.2 Å) .

Q. What analytical techniques are critical for assessing purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity assessment :
    • HPLC : Use a mobile phase of 0.1% TFA in acetonitrile/water (70:30) with retention time ~6.5 min .
    • NMR : Confirm absence of impurities via ¹H NMR (e.g., pyridine ring protons at δ 8.5–8.7 ppm; methylamine CH₃ at δ 2.3 ppm) .
  • Stability testing :
    • Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring for hydrolysis byproducts .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in preclinical models?

Methodological Answer:

  • Solubility profiling : Compare free base vs. hydrochloride salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The hydrochloride form typically exhibits 3–5× higher aqueous solubility due to ionic dissociation .
  • Bioavailability assays : Conduct pharmacokinetic studies in rodent models:
    • Administer via oral gavage (10 mg/kg) and measure plasma concentrations using LC-MS/MS.
    • Calculate AUC and Cₘₐₓ to assess absorption efficiency .

Q. What strategies resolve contradictions in receptor-binding data for this compound across different assay platforms?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies:

  • Orthogonal assays : Combine SPR (surface plasmon resonance) for affinity measurements with functional cAMP/GTPγS assays for efficacy .
  • Buffer standardization : Use HEPES (pH 7.4) with 0.01% BSA to minimize nonspecific binding.
  • Control benchmarking : Compare against reference ligands (e.g., histamine H₃ receptor antagonists) to calibrate signal/noise ratios .

Q. How can computational modeling predict the compound’s metabolic pathways and potential toxicity?

Methodological Answer:

  • In silico tools :
    • ADMET Predictor : Simulate CYP450 metabolism (e.g., CYP3A4-mediated N-demethylation).
    • DEREK Nexus : Flag structural alerts (e.g., pyridine rings linked to genotoxicity risks).
  • Validation : Cross-reference with in vitro hepatocyte assays (e.g., LC-MS identification of glucuronidation metabolites) .

Q. What experimental designs are effective for studying the compound’s role in modulating neurotransmitter systems?

Methodological Answer:

  • In vitro electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing human serotonin transporters (SERT).
  • Microdialysis in vivo : Measure extracellular dopamine in rat striatum post-administration.
  • Behavioral assays : Use forced swim tests (FST) to correlate dose-dependent effects with depressive-like behavior reduction .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s hygroscopicity and long-term storage stability?

Methodological Answer:

  • Controlled humidity studies : Store samples at 25°C under 30%, 60%, and 90% RH. Monitor mass change via TGA (thermogravimetric analysis) to quantify water absorption .
  • Stability-indicating assays : Use Karl Fischer titration for moisture content and XRD to detect hydrate crystal formation .

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